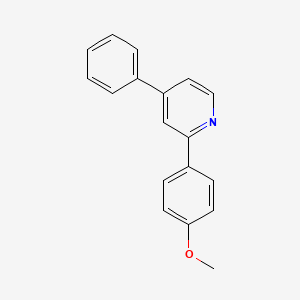
2-(4-Methoxyphenyl)-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-4-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-methoxyphenyl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(4-Methoxyphenyl)-4-phenylpyridine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of recyclable catalysts and solvents can also make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-4-phenylpyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major product is usually the fully reduced hydrocarbon.
Substitution: The major products are halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 2-(4-Methoxyphenyl)-4-phenylpyridine is used as a building block for the synthesis of more complex molecules. It is also studied for its electronic properties, which make it a candidate for use in organic semiconductors .
Biology
In biological research, this compound is investigated for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their biological activities .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It is studied for its interactions with biological targets, including enzymes and receptors .
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-4-phenylpyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxyphenethylamine
Uniqueness
2-(4-Methoxyphenyl)-4-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct electronic properties, making it suitable for specialized applications in materials science and medicinal chemistry .
特性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-4-phenylpyridine |
InChI |
InChI=1S/C18H15NO/c1-20-17-9-7-15(8-10-17)18-13-16(11-12-19-18)14-5-3-2-4-6-14/h2-13H,1H3 |
InChIキー |
GLAPEWRYSSNZOT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


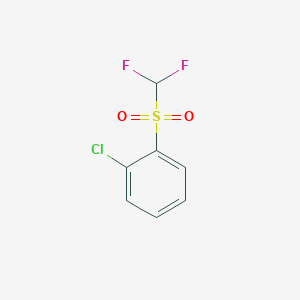
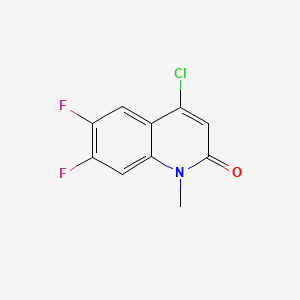
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
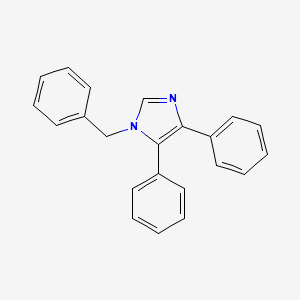
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
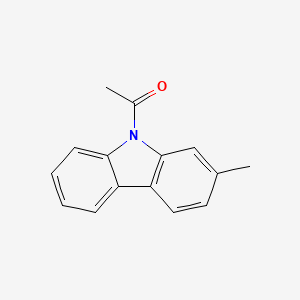
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14115067.png)

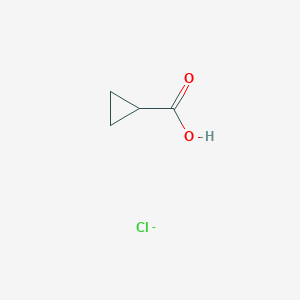
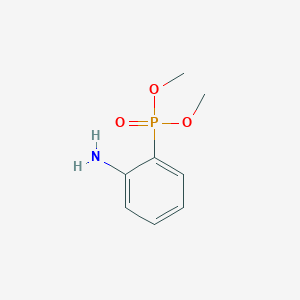
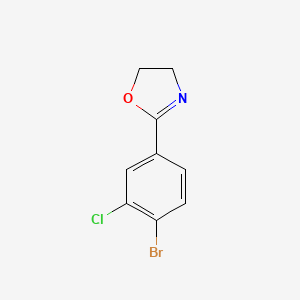
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-propoxybenzyl)propanamide](/img/structure/B14115084.png)

![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115099.png)
